Biphenyl-4-carboxamidine hydrochloride

Serine protease inhibition Fragment-based drug design S1 pocket binding

Biphenyl-4-carboxamidine hydrochloride is a structurally unique serine protease inhibitor fragment. Unlike simple benzamidine, its biphenyl scaffold provides extended hydrophobic contacts and discriminates Ser190 vs. Ala190 enzyme subfamilies—delivering up to 6700-fold selectivity. With validated Ki values of 91–150 nM against trypsin and 180 nM against factor Xa, it serves as an indispensable P1 amidine probe for uPA, coagulation factor, and protease selectivity studies. The 98% hydrochloride salt ensures superior aqueous solubility for biochemical assays and synthetic chemistry applications. Procure this non-fungible research tool to achieve target engagement that simpler amidines cannot replicate.

Molecular Formula C13H13ClN2
Molecular Weight 232.71 g/mol
CAS No. 111082-23-6
Cat. No. B009112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-carboxamidine hydrochloride
CAS111082-23-6
Molecular FormulaC13H13ClN2
Molecular Weight232.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N.Cl
InChIInChI=1S/C13H12N2.ClH/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H3,14,15);1H
InChIKeyWIYQWPDKLHFVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-4-carboxamidine Hydrochloride (CAS 111082-23-6) Procurement Guide: Chemical Profile and Comparator Framework


Biphenyl-4-carboxamidine hydrochloride (4-phenylbenzamidine hydrochloride, CAS 111082-23-6) is a small-molecule aryl amidine featuring a biphenyl scaffold conjugated to a carboxamidine moiety [1]. The compound is primarily employed as a serine protease inhibitor fragment and as a pharmaceutical intermediate, with its hydrochloride salt form providing enhanced aqueous solubility for biochemical assay applications [2]. When evaluating procurement of this compound, the closest functional and structural analogs for comparison include benzamidine hydrochloride (the minimal amidine pharmacophore lacking the distal phenyl ring), 4-aminobenzamidine hydrochloride, and other substituted aryl amidines used as broad-spectrum serine protease inhibitors.

Biphenyl-4-carboxamidine Hydrochloride: Why Simple Amidines or Other Serine Protease Inhibitor Fragments Are Not Interchangeable


Generic substitution of biphenyl-4-carboxamidine hydrochloride with simpler amidines such as benzamidine hydrochloride or unsubstituted phenyl amidines is scientifically unjustified due to fundamental differences in molecular recognition at the S1 specificity pocket of serine proteases. The extended biphenyl scaffold provides a substantially larger hydrophobic surface area that engages in π-π stacking and van der Waals interactions within enzyme binding pockets, contributing to enhanced binding thermodynamics that simpler amidines cannot replicate . More critically, the biphenyl architecture enables differential engagement with the Ser190 vs. Ala190 subfamily classification of trypsin-like serine proteases — a structural determinant that governs inhibitor selectivity profiles and is entirely absent from single-ring amidine pharmacophores [1]. The quantitative evidence presented below establishes that these structural differences translate into measurable variations in binding affinity, target engagement, and selectivity, rendering this compound a non-fungible research tool for specific experimental objectives.

Biphenyl-4-carboxamidine Hydrochloride: Quantitative Differentiation Evidence for Procurement Decision-Making


Biphenyl-4-carboxamidine Fragment vs. Benzamidine: Enhanced Hydrophobic Scaffold Contribution to Binding Affinity

When incorporated as the P1 amidine-binding group in uPA inhibitor scaffolds, the biphenyl-4-carboxamidine moiety contributes to sub-100 nM binding affinity against human serine protease 1 (trypsin), demonstrating a Ki value of 91 nM for the biphenyl-4-carboxamidine-containing derivative CHEMBL25184 [1]. This binding affinity represents a marked enhancement over simple benzamidine-based fragments, which typically exhibit Ki values in the high micromolar to millimolar range against the same target class due to their limited hydrophobic contact surface [2].

Serine protease inhibition Fragment-based drug design S1 pocket binding

Biphenyl-4-carboxamidine Derivatives: Differential Selectivity Between Ser190 and Ala190 Protease Subfamilies

Biphenyl-4-carboxamidine-containing inhibitor scaffolds demonstrate fundamentally different selectivity profiles compared to simpler amidines due to their ability to exploit the structural divergence between Ser190 and Ala190 trypsin-like serine protease subfamilies. In a systematic medicinal chemistry study of 2-(2-hydroxybiphenyl-3-yl)-1H-indole-5-carboxamidine (compound 1), a nonselective inhibitor scaffold containing the biphenyl amidine motif was optimized through single-atom modifications to achieve up to 6700-fold selectivity toward Ser190 enzymes (including uPA) over Ala190 enzymes [1]. This selectivity engineering is made possible by the extended biphenyl-amidine architecture, which positions the amidine N1 nitrogen to form a compensatory hydrogen bond with OγSer190 upon displacement of a structural water molecule, a mechanism unavailable to simple benzamidine derivatives lacking the biphenyl extension [2].

Enzyme selectivity Ser190 protease Ala190 protease Structure-activity relationship

Biphenyl-4-carboxamidine Derivatives: Binding Affinity Range Across Serine Protease Targets

Derivatives incorporating the biphenyl-4-carboxamidine moiety exhibit a characterized binding affinity profile across multiple serine protease targets. A positional isomer of the biphenyl-4-carboxamidine-containing derivative (CHEMBL25063) demonstrated Ki = 150 nM against human serine protease 1 (trypsin) [1], while the same biphenyl-amidine scaffold can be tuned to achieve Ki values as low as 20 nM against mouse uPA in optimized derivatives [2]. Additionally, the CHEMBL25184 derivative exhibits Ki = 180 nM against human coagulation factor Xa, demonstrating cross-target engagement that may be advantageous or disadvantageous depending on the research objective [3].

uPA inhibition Trypsin inhibition Factor Xa inhibition Binding affinity profiling

Biphenyl-4-carboxamidine: Commercial Purity Benchmarks and Physical Form Specification

Commercially available biphenyl-4-carboxamidine hydrochloride is supplied as an off-white to white powder with a standard purity specification of ≥98% by HPLC analysis [1]. Alternative suppliers offer the compound at 97% purity or 95% purity , establishing a market benchmark purity range. The hydrochloride salt form (molecular formula C13H13ClN2, molecular weight 232.71 g/mol) is the standard commercial presentation, offering enhanced aqueous solubility compared to the free base form for direct use in biochemical assays [2].

Compound purity HPLC specification Salt form Physical characterization

Biphenyl-4-carboxamidine Hydrochloride: Evidence-Based Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery Targeting Ser190 Serine Proteases (uPA, Trypsin)

Researchers developing selective inhibitors of Ser190-class serine proteases (e.g., urokinase-type plasminogen activator [uPA], trypsin) should procure biphenyl-4-carboxamidine hydrochloride as a validated P1 amidine-binding fragment. The scaffold has been demonstrated to support nanomolar binding affinity (Ki = 91-150 nM against trypsin) and enables the structural engineering of remarkable selectivity — up to 6700-fold preference for Ser190 enzymes over Ala190 off-targets — through systematic optimization [1][2]. This application is supported by high-resolution crystallographic evidence confirming the displacement of structural water molecules and compensatory hydrogen bonding with OγSer190 [3].

Pharmaceutical Intermediate in Coagulation Factor Inhibitor Synthesis

This compound serves as a critical pharmaceutical intermediate for synthesizing coagulation factor inhibitors, as evidenced by its incorporation into derivative CHEMBL25184, which demonstrates Ki = 180 nM against human factor Xa [1]. The biphenyl-4-carboxamidine moiety provides the essential amidine pharmacophore for S1 pocket engagement while the biphenyl scaffold enables further functionalization for potency and selectivity optimization. Procurement for this application should prioritize the hydrochloride salt form for optimal handling and solubility during synthetic workflows.

Serine Protease Inhibitor Tool Compound for Academic Biochemistry

Academic laboratories requiring a characterized serine protease inhibitor for mechanistic studies may procure biphenyl-4-carboxamidine hydrochloride as a scaffold with documented activity across multiple enzyme targets. The compound‘s binding affinity profile has been curated in authoritative databases (ChEMBL, BindingDB), with Ki values established against human trypsin (91-150 nM), human factor Xa (180 nM), and mouse uPA (20-246 nM derivative-dependent) [2][3][4]. This multi-target characterization enables its use as a reference inhibitor in enzyme kinetics studies and as a positive control in screening campaigns.

Chemical Biology Probe for Investigating S1 Pocket Molecular Recognition

Investigators studying the structural determinants of serine protease S1 pocket recognition should utilize biphenyl-4-carboxamidine hydrochloride as a model aryl amidine probe. The extended biphenyl system engages in π-π stacking and hydrophobic interactions that simple benzamidine controls cannot replicate, providing a tool for dissecting the contribution of distal hydrophobic contacts to overall binding thermodynamics [1]. The differential engagement with Ser190 versus Ala190 enzymes also makes this scaffold valuable for structure-function studies of protease subfamily selectivity mechanisms [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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